Structural Comparison with Indole Analog
The target compound (CAS 400828-91-3) features a saturated indoline ring, resulting in a molecular weight of 302.41 g/mol . Its closest unsaturated analog, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3), has a lower molecular weight of 300.40 g/mol . The 2.01 g/mol difference is due to the saturation of the 2,3-bond in the indoline ring, which alters the compound's conformational flexibility and electron density. This difference is critical for structure-activity relationships (SAR) where the presence or absence of a double bond can determine binding affinity and functional activity at biological targets.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 302.41 g/mol |
| Comparator Or Baseline | tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3) - 300.40 g/mol |
| Quantified Difference | +2.01 g/mol |
| Conditions | Standard physicochemical property calculation based on molecular formula C18H26N2O2 vs C18H24N2O2. |
Why This Matters
The 2 g/mol difference is not trivial; it reflects a fundamental change in ring saturation that impacts physicochemical properties and downstream synthetic or biological outcomes, making it a distinct entity for procurement.
